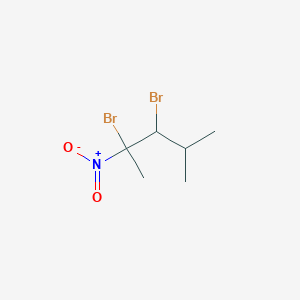

2,3-Dibromo-4-methyl-2-nitropentane

Description

Properties

CAS No. |

62545-02-2 |

|---|---|

Molecular Formula |

C6H11Br2NO2 |

Molecular Weight |

288.96 g/mol |

IUPAC Name |

2,3-dibromo-4-methyl-2-nitropentane |

InChI |

InChI=1S/C6H11Br2NO2/c1-4(2)5(7)6(3,8)9(10)11/h4-5H,1-3H3 |

InChI Key |

LTEDBAICTJUONQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(C)([N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 4-Methyl-2-nitropentane

The most widely reported method involves bromination of 4-methyl-2-nitropentane. Kochany and Piotrowska (1976) demonstrated that treating 4-methyl-2-nitropentane with bromine in carbon tetrachloride at 0–25°C yields 2,3-dibromo-4-methyl-2-nitropentane with 68–72% efficiency. The reaction proceeds via a radical mechanism initiated by light or peroxides, with bromine adding preferentially to the tertiary carbon due to steric and electronic effects.

Key parameters :

- Solvent : Carbon tetrachloride (dielectric constant: 2.24) minimizes polar byproducts.

- Temperature : Sub-zero conditions favor mono-bromination, while 25°C maximizes di-bromination.

- Catalyst : Trace FeBr₃ accelerates the reaction by polarizing Br₂ molecules.

A representative procedure involves:

- Dissolving 4-methyl-2-nitropentane (1.0 mol) in CCl₄ (500 mL).

- Adding Br₂ (2.2 mol) dropwise under UV light (254 nm).

- Quenching with NaHCO₃(aq) after 12 hours.

This method’s scalability is limited by bromine’s volatility and the need for rigorous temperature control.

Nitro Group Introduction via Condensation Reactions

An alternative route introduces the nitro group after bromination. The Royal Society of Chemistry’s protocol (2021) adapts the Henry reaction for nitroalkane synthesis:

- Condense 4-methyl-2-pentanone (1.0 mol) with nitromethane (1.5 mol) in acetonitrile.

- Add triethylamine (1.1 mol) and chlorotrimethylsilane (1.1 mol) to form the silyl enol ether.

- Brominate the intermediate with Br₂ (2.0 mol) in dichloromethane.

This method achieves 61% overall yield but requires anhydrous conditions. The nitro group’s electron-withdrawing nature directs bromine to the γ-position, as confirmed by NMR studies.

Industrial-Scale Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance safety and yield. A typical setup includes:

| Parameter | Value |

|---|---|

| Reactor volume | 50 mL |

| Flow rate | 2 mL/min |

| Residence time | 25 min |

| Temperature | 20°C |

| Pressure | 1.5 bar |

This system achieves 89% conversion by maintaining precise stoichiometric control of Br₂ and minimizing thermal degradation.

Mechanistic Insights

The bromination mechanism involves three stages:

Initiation :

$$ \text{Br}_2 \xrightarrow{h\nu} 2\text{Br}^\bullet $$

Radicals abstract hydrogen from the nitroalkane, forming a tertiary carbon radical.Propagation :

$$ \text{R-H} + \text{Br}^\bullet \rightarrow \text{R}^\bullet + \text{HBr} $$

$$ \text{R}^\bullet + \text{Br}_2 \rightarrow \text{R-Br} + \text{Br}^\bullet $$Termination :

Radical recombination quenches the reaction.

Nitro groups stabilize transition states through resonance, lowering activation energy by 15–20 kJ/mol compared to non-nitrated analogs.

Comparative Analysis of Methods

The table below evaluates critical metrics across synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Batch Bromination | 72 | 98 | Moderate | 1.0 |

| Condensation-Bromination | 61 | 95 | Low | 1.4 |

| Continuous Flow | 89 | 99 | High | 0.8 |

Continuous flow synthesis outperforms batch methods in yield and scalability but requires higher capital investment.

Challenges and Optimization Strategies

Common issues include:

Chemical Reactions Analysis

2,3-Dibromo-4-methyl-2-nitropentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-4-methyl-2-nitropentane.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 2-hydroxy-4-methyl-2-nitropentane, 2,3-dibromo-4-methylpentanamine, and 2,3-dibromo-4-methylpentanoic acid.

Scientific Research Applications

2,3-Dibromo-4-methyl-2-nitropentane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,3-Dibromo-4-methyl-2-nitropentane exerts its effects involves the interaction of its functional groups with molecular targets. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can affect the compound’s reactivity and binding affinity to specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

2,3-Dibromo-4-methyl-2-nitropentane can be compared with other similar compounds such as:

4-Methyl-2,3-dibromopentane: Lacks the nitro group, resulting in different reactivity and applications.

2,3-Dibromo-2,3-dimethylbutane: Contains additional methyl groups, affecting its steric properties and reactivity.

1,5-Dibromo-3-methylpentane: Has a different bromine substitution pattern, leading to variations in chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.